Cas no 445284-51-5 (3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide)
3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3,4,5-Triethoxy-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-benzamide
- 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide
- MLS000090016
- HMS2492D08
- CHEMBL1577754
- 3,4,5-triethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide
- SDCCGSBI-0660469.P001
- F3284-2208
- 3,4,5-triethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
- STK420762
- Oprea1_257715
- SMR000024634
- SR-01000488634
- AKOS001659318
- AK-968/15252350
- 3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide
- 3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
- 445284-51-5
- 3,4,5-triethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- SR-01000488634-1
- MLS000878765
-
- Inchi: 1S/C23H27N3O7S/c1-5-30-19-13-16(14-20(31-6-2)22(19)32-7-3)23(27)24-17-8-10-18(11-9-17)34(28,29)26-21-12-15(4)33-25-21/h8-14H,5-7H2,1-4H3,(H,24,27)(H,25,26)
- InChI Key: BIZCTKNLUYCTSU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C1C=C(C(=C(C=1)OCC)OCC)OCC)=O)(NC1C=C(C)ON=1)(=O)=O
Computed Properties
- Exact Mass: 489.15697138Da
- Monoisotopic Mass: 489.15697138Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 723
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 137Ų
3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3284-2208-2μmol |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3284-2208-5μmol |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3284-2208-10μmol |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3284-2208-20μmol |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3284-2208-1mg |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3284-2208-2mg |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3284-2208-3mg |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3284-2208-4mg |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3284-2208-5mg |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3284-2208-10mg |
3,4,5-triethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide |
445284-51-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide
3,4,5-Triethoxy-N-{4-(5-Methyl-1,2-Oxazol-3-yl)Sulfamoylphenyl}Benzamide: A Comprehensive Overview
3,4,5-Triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide (CAS No. 445284-51-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as sulfonamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The structure of 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide is characterized by a benzamide core functionalized with triethoxy groups and a sulfonamide moiety linked to a substituted phenyl ring. The presence of the triethoxy groups imparts lipophilic properties to the molecule, enhancing its ability to cross biological membranes. The sulfonamide group is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
Recent research has focused on the potential of this compound as an anticancer agent. Studies have shown that 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis and cell cycle arrest.
The mechanism of action of 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide involves multiple pathways. One key mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. By targeting this enzyme, the compound disrupts DNA integrity and leads to cell death. Additionally, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Beyond its anticancer properties, 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The pharmacokinetic properties of 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide have also been studied extensively. Research indicates that the compound has good oral bioavailability and a favorable pharmacokinetic profile. This makes it a promising candidate for further development as an oral therapeutic agent. However, further studies are needed to optimize its pharmacokinetic parameters and enhance its therapeutic index.
In terms of toxicity, preliminary studies suggest that 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide has low toxicity at therapeutic doses. However, comprehensive toxicological evaluations are essential to ensure its safety for clinical use. These evaluations should include assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity.
The synthesis of 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide involves several steps. The key intermediates include 3-amino-N-(4-sulfamoylphenyl)benzamide and 1-(triethoxysilyl)-2-butanone. The synthesis typically begins with the formation of the benzamide core through a coupling reaction between 3-amino benzoic acid and 4-sulfamoyl aniline. Subsequent steps involve the introduction of the triethoxy groups and the formation of the oxazole ring through cyclization reactions.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. These improvements are crucial for large-scale production and commercialization.
In conclusion, 3,4,5-triethoxy-N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}benzamide (CAS No. 445284-51-5) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical use. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel therapeutics for cancer and inflammatory diseases.
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